REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([O:14]C(C)C)=[O:13])[CH:8]=[CH:9][CH:10]=1)([CH3:3])[CH3:2].O.[OH-].[Li+]>O1CCCC1>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([OH:14])=[O:13])[CH:8]=[CH:9][CH:10]=1)([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(C=CC1)CC(=O)OC(C)C
|
Name
|
|
Quantity
|
35.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
Dilute the reaction mixture with water
|
Type
|
WASH
|
Details
|
wash with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
Extract the water layer with diethyl ether
|
Type
|
WASH
|
Details
|
Wash the diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extract with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C=CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.35 mmol | |
AMOUNT: MASS | 3.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |